2-chloro-N-cyclopentylquinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclopentylamine under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the 2-position of the quinazoline ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different biological activities .
Scientific Research Applications
2-chloro-N-cyclopentylquinazolin-4-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may interfere with DNA synthesis or protein function, resulting in its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclohexylquinazolin-4-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-chloro-N-cyclopropylquinazolin-4-amine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
2-chloro-N-cyclopentylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
2-chloro-N-cyclopentylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-16-11-8-4-3-7-10(11)12(17-13)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXJVOVAPQYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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